2-(2-Hydroxyethylamino)benzohydrazide
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Overview
Description
2-(2-Hydroxyethylamino)benzohydrazide is an organic compound with the molecular formula C9H13N3O2 It is a derivative of benzohydrazide, featuring a hydroxyethylamino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethylamino)benzohydrazide typically involves the reaction of benzohydrazide with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety. Continuous flow reactors and automated systems are often employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethylamino)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The hydroxyethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents like dichloromethane.
Major Products
The major products formed from these reactions include various substituted benzohydrazides, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Hydroxyethylamino)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its use as an intermediate in the synthesis of drugs with anti-inflammatory and anticancer properties.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethylamino)benzohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorobenzohydrazide
- 4-Fluoro-2-[(2-hydroxyethylamino)ethylimino]methylphenol
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
Uniqueness
2-(2-Hydroxyethylamino)benzohydrazide is unique due to its specific hydroxyethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, particularly in the synthesis of bioactive molecules and advanced materials .
Properties
CAS No. |
27132-54-3 |
---|---|
Molecular Formula |
C9H13N3O2 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)benzohydrazide |
InChI |
InChI=1S/C9H13N3O2/c10-12-9(14)7-3-1-2-4-8(7)11-5-6-13/h1-4,11,13H,5-6,10H2,(H,12,14) |
InChI Key |
KBPNLPNBYGNJJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN)NCCO |
Origin of Product |
United States |
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